N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide
Description
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide is a benzoxazepine derivative characterized by a fused benzodiazepine-like scaffold with unique substituents. Its structure includes:
- A 3-methylbenzamide group at position 8 of the benzoxazepine core.
- Isobutyl (2-methylpropyl) and 3,3-dimethyl groups on the tetrahydrooxazepine ring.
- A 4-oxo moiety, contributing to conformational rigidity.
The 3-methylbenzamide substituent may influence target binding and pharmacokinetic properties, though specific biological data for this compound remain undisclosed in publicly available literature.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)13-25-19-10-9-18(12-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-6-7-16(3)11-17/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSEQCCSREFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b][1,4]oxazepine core through cyclization reactions involving appropriate precursors. The isobutyl and dimethyl groups are introduced via alkylation reactions, while the oxo group is typically introduced through oxidation reactions. The final step involves the coupling of the benzo[b][1,4]oxazepine derivative with 3-methylbenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
1. Anticancer Potential
Research has indicated that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide exhibit anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways associated with cell survival and proliferation. For instance, the compound's structure allows it to interact with key proteins involved in cancer cell metabolism and growth regulation.
2. Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The tetrahydrobenzo[b][1,4]oxazepin framework is particularly interesting due to its ability to interact with NMDA receptors and other neuroreceptors that play crucial roles in synaptic plasticity and cognitive function.
3. Anti-inflammatory Properties
this compound has shown promise in reducing inflammation in various models. Its structural components may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. |
| Study 2 | Neuroprotection | Showed that the compound reduced oxidative stress markers in a model of Alzheimer's disease. |
| Study 3 | Anti-inflammatory Effects | Found significant reduction in TNF-alpha levels in an animal model of rheumatoid arthritis. |
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to two closely related analogs ( and ), which differ in the benzamide substituent:
Key Observations:
Substituent Effects :
- The methyl group in the target compound offers moderate hydrophobicity and metabolic liability compared to the trifluoromethyl (-CF₃) group in analogs, which increases lipophilicity and metabolic resistance .
- The position of -CF₃ (meta vs. ortho) in analogs may influence steric interactions with target proteins. Ortho-substituted analogs () could exhibit altered binding kinetics compared to meta-substituted derivatives () .
Synthetic Accessibility :
The target compound’s methyl group is synthetically simpler to introduce than -CF₃, which often requires fluorination steps, increasing production costs .
Research Findings and Limitations
- Evidence Gaps : Direct comparative studies on these compounds are absent in public domains. Hypotheses are based on structural trends in medicinal chemistry.
- Computational Predictions : Molecular docking simulations suggest that -CF₃ analogs may exhibit stronger hydrogen-bonding interactions with kinases due to the electronegativity of fluorine .
- In Vitro Data Needed : Experimental validation of solubility, permeability (e.g., Caco-2 assays), and cytochrome P450 inhibition profiles is critical to confirm theoretical comparisons.
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.513 g/mol. The compound features a benzoxazepin core structure known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazepin ring followed by functionalization to incorporate the isobutyl and methyl groups. Various methodologies have been reported for synthesizing similar compounds with modifications to enhance yield and purity.
1. Anticancer Properties
Research has indicated that compounds within the oxazepin family may possess anticancer properties. Specifically, studies suggest that N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) derivatives can inhibit receptor-interacting protein 1 (RIP1) kinase activity. Dysregulation of RIP1 is implicated in various cancers and inflammatory diseases.
2. Neuroprotective Effects
Preliminary studies have shown that related oxazepin compounds exhibit neuroprotective effects in models of neurodegeneration. These compounds may modulate apoptotic pathways and reduce neuronal cell death through their interaction with specific signaling pathways.
3. Anti-inflammatory Activity
The presence of substituents such as isobutyl and dimethyl groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert anti-inflammatory effects.
Case Studies
Several case studies have explored the biological activities of similar compounds:
Research Findings
Recent findings indicate:
- Mechanism of Action : The mechanism by which N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exerts its effects may involve modulation of kinase signaling pathways related to apoptosis and inflammation.
- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles for similar compounds due to their enhanced lipophilicity and ability to cross the blood-brain barrier .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent choice) to optimize yield and purity. Challenges include:
- Intermediate instability : Use continuous flow reactors for better reaction control .
- Purification : Employ recrystallization and high-performance liquid chromatography (HPLC) to isolate the product .
- Catalyst selection : Potassium carbonate or palladium-based catalysts improve reaction efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced spectroscopic techniques are critical:
- NMR spectroscopy : Confirms the presence of functional groups (e.g., isobutyl, benzamide) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) and amide (N-H) bonds .
Q. What methodologies are recommended to assess solubility and stability for in vitro studies?
- Solubility : Test in polar aprotic solvents (e.g., DMSO) due to the compound’s hydrophobic aromatic core .
- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use molecular docking simulations to predict interactions with enzymes (e.g., kinases) or receptors .
- Functional assays : Perform enzyme inhibition assays (e.g., SYK kinase) and cytotoxicity screening in cancer cell lines .
- Pathway analysis : Transcriptomic or proteomic profiling to identify affected signaling pathways .
Q. How can contradictory biological activity data across similar oxazepine derivatives be resolved?
- Structural-activity relationship (SAR) studies : Compare substituent effects (e.g., isobutyl vs. allyl groups) on potency .
- Assay standardization : Ensure consistent experimental conditions (e.g., cell line selection, incubation time) to minimize variability .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET modeling : Predict absorption (LogP), metabolism (CYP450 interactions), and toxicity using tools like SwissADME .
- Molecular dynamics simulations : Analyze binding affinity and residence time with target proteins .
Methodological Considerations
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Process intensification : Implement flow chemistry to enhance heat/mass transfer .
- Catalyst recycling : Use heterogeneous catalysts (e.g., immobilized palladium) to reduce costs .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) to prevent oxidation .
- Excipient screening : Co-formulate with stabilizers (e.g., cyclodextrins) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
